Pironetin

描述

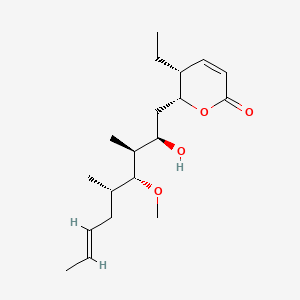

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pironetin's Mechanism of Action on α-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which pironetin, a potent natural product, exerts its effects on α-tubulin. This compound stands out in the landscape of microtubule-targeting agents due to its unique interaction with the α-subunit of the tubulin heterodimer, a departure from the more common β-tubulin binders. This guide will detail the covalent modification of α-tubulin by this compound, the structural consequences of this interaction, and the resulting inhibition of microtubule dynamics. Furthermore, it will present key quantitative data, outline the experimental protocols used to elucidate this mechanism, and provide visual representations of the critical pathways and workflows involved.

The Core Mechanism: Covalent Adduction and Structural Perturbation

This compound is an α,β-unsaturated lactone that acts as a potent inhibitor of microtubule polymerization.[1] Its mechanism of action is centered on the formation of a covalent bond with α-tubulin.[2] While early studies suggested the involvement of Lys352, subsequent crystallographic and mass spectrometric analyses have definitively identified Cysteine-316 (Cys316) as the primary binding site.[2][3] The covalent linkage is formed through a Michael addition reaction between the α,β-unsaturated lactone of this compound and the thiol group of Cys316.[2][3]

This covalent modification induces significant conformational changes in α-tubulin, most notably perturbing the T7 loop and helix H8 .[4] These structural elements are critical for establishing the longitudinal contacts between tubulin heterodimers during microtubule formation.[4] By disrupting these interactions, this compound effectively inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream cellular effects.[4] The binding of this compound occurs in a hydrophobic pocket within the α-tubulin subunit, close to the interface between α- and β-tubulin dimers.[5]

The disruption of microtubule dynamics by this compound leads to an arrest of the cell cycle in the M phase, ultimately triggering apoptosis.[1] A significant advantage of this compound's unique binding site on α-tubulin is its potential to be effective against cancer cell lines that have developed resistance to β-tubulin targeting agents.[6]

Quantitative Data Summary

| Compound | Assay | Cell Line/System | Value | Reference(s) |

| This compound | Metabolic Stability | Human Liver Microsomes | Half-life < 7 min | [7] |

| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | MCF7 (Breast Cancer) | 0.5 µM | [8] |

| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | HeLa (Cervical Cancer) | 0.7 µM | [8] |

| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | HCT-15 (Colon Cancer) | 0.8 µM | [8] |

| This compound | Cell Proliferation (IC50) | HeLa, A2780, K-NRK | ~10 ng/mL | [1] |

| This compound | Cell Cycle Arrest | 3Y1 cells | G2/M arrest at 20-100 ng/mL | [1] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical, structural, and cell-based assays. Below are detailed methodologies for the key experiments cited.

In Vitro Tubulin Polymerization Assay

This assay is fundamental to assessing the direct impact of this compound on microtubule formation.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as tubulin dimers assemble into microtubules. Alternatively, fluorescence-based assays utilize a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[9][10]

Protocol Outline:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[9]

-

GTP is added to a final concentration of 1 mM to support polymerization.[9]

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

-

-

Assay Setup:

-

The tubulin solution is pre-incubated on ice to prevent premature polymerization.

-

This compound or control vehicle is added to the tubulin solution in a 96-well plate.

-

-

Initiation and Measurement:

-

The plate is transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

-

Absorbance at 340 nm or fluorescence is measured at regular intervals for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

The rate and extent of polymerization are determined from the resulting curves.

-

IC50 values can be calculated by measuring the concentration of this compound required to inhibit polymerization by 50%.

-

Identification of the this compound Binding Site

A multi-pronged approach involving affinity purification and mass spectrometry was crucial in identifying the covalent binding site of this compound on α-tubulin.

Principle: A biotinylated version of this compound is used as a "bait" to capture its protein binding partner(s) from a cell lysate. The biotin tag allows for the specific recovery of the bait and any associated proteins using streptavidin-coated beads.

Protocol Outline:

-

Cell Lysate Preparation:

-

Cells are cultured and then lysed to release their protein content.

-

-

Bait Immobilization:

-

Streptavidin-coated magnetic beads are washed and equilibrated.

-

The biotinylated this compound is incubated with the beads to allow for immobilization.

-

-

Protein Binding:

-

The cell lysate is incubated with the this compound-bound beads to allow for the interaction between this compound and its target protein(s).

-

-

Washing:

-

The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

The bound proteins are eluted from the beads.

-

The eluate is then analyzed by SDS-PAGE and Western blotting using an anti-α-tubulin antibody to confirm the interaction.

-

Principle: Mass spectrometry is used to precisely identify the amino acid residue on α-tubulin that is covalently modified by this compound.

Protocol Outline:

-

Sample Preparation:

-

Purified α-tubulin is incubated with this compound.

-

The this compound-tubulin complex is separated from unbound this compound.

-

-

Proteolytic Digestion:

-

The protein complex is digested with a protease (e.g., trypsin) to generate smaller peptides.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein database to identify the peptides.

-

The mass of the this compound molecule is added as a potential modification to the amino acid residues.

-

The fragmentation pattern of the modified peptide is analyzed to confirm the exact site of covalent attachment (Cys316).[12]

-

Cell-Based Cytotoxicity and Cell Cycle Assays

These assays are essential for evaluating the cellular consequences of this compound's interaction with α-tubulin.

Principle: Cytotoxicity assays measure the extent to which a compound is toxic to cells. Common methods include the MTT assay, which measures metabolic activity, and LDH release assays, which measure membrane integrity.[13][14] Cell cycle analysis by flow cytometry is used to determine the proportion of cells in different phases of the cell cycle.

Protocol Outline (General):

-

Cell Culture:

-

Cancer cell lines (e.g., HeLa, A2780) are cultured in appropriate media.[1]

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[13]

-

-

Cytotoxicity Measurement (MTT Assay Example):

-

MTT reagent is added to the wells and incubated.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a plate reader, and cell viability is calculated relative to untreated controls.[14]

-

-

Cell Cycle Analysis:

-

Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound's signaling pathway on α-tubulin.

Caption: Experimental workflow for this compound mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Metabolic Profile of the α-Tubulin-Binding Natural Product (-)-Pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Discovery, Isolation, and Mechanism of Pironetin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pironetin, a potent natural product with significant antitumor and plant growth regulatory activities, stands as a compelling subject for scientific investigation. This technical guide provides a comprehensive overview of the discovery, isolation, and biological mechanism of this compound derived from its native producers, primarily Streptomyces species. Detailed methodologies for fermentation and purification are presented, alongside a thorough examination of its molecular interaction with α-tubulin, leading to the disruption of microtubule dynamics. This document serves as a vital resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology, offering a consolidation of critical data and experimental protocols to facilitate further research and development of this compound and its analogs.

Introduction

This compound is an α/β unsaturated lactone that was first isolated from the culture broth of Streptomyces sp. NK10958.[1][2] It has since been identified in other Streptomyces strains, such as Streptomyces prunicolor PA-48153.[3] The compound has garnered significant interest due to its potent biological activities, including plant growth regulation and, most notably, its cytotoxic effects against various cancer cell lines.[3][4] this compound's unique mechanism of action, which involves the covalent modification of α-tubulin, distinguishes it from many other microtubule-targeting agents and presents a promising avenue for the development of novel anticancer therapeutics.[4][5]

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of a this compound-producing Streptomyces strain. While the specific media composition and fermentation parameters for optimal this compound yield are not extensively detailed in publicly available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied and optimized.[1][6]

Producing Organism

-

Other Reported Producer: Streptomyces prunicolor PA-48153[3]

General Fermentation Protocol

The following protocol is a generalized procedure based on common practices for Streptomyces fermentation and should be optimized for this compound production.[6][7]

2.2.1. Media Composition

A complex medium is typically used to support the growth of Streptomyces and the production of secondary metabolites. The exact composition should be optimized, but a representative medium might include:

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 10 - 20 | Carbon Source |

| Glucose | 5 - 10 | Carbon Source |

| Yeast Extract | 2 - 5 | Nitrogen & Growth Factor Source |

| Peptone | 2 - 5 | Nitrogen Source |

| K₂HPO₄ | 1 | Phosphate Source & pH Buffer |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| NaCl | 0.5 | Osmotic Balance |

| CaCO₃ | 2 | pH Buffer |

| Trace Element Solution | 1 mL | Provides essential micronutrients |

2.2.2. Culture Conditions

-

Temperature: 28-30°C[2]

-

pH: Initial pH adjusted to 7.0-7.2[1]

-

Agitation: 150-250 rpm in a shaker incubator[8]

-

Aeration: Sufficient aeration is critical for the growth of aerobic Streptomyces.

-

Incubation Time: 5-10 days, with peak production often occurring in the stationary phase.[6]

2.2.3. Fermentation Workflow

Caption: A generalized workflow for the fermentation of Streptomyces to produce this compound.

Isolation and Purification

The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[1][3][9]

Experimental Protocol

3.1.1. Extraction

-

Harvest and Centrifugation: At the end of the fermentation, the culture broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction of this compound into the organic phase.[7]

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

3.1.2. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.[10]

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).[11]

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried silica with the adsorbed sample is loaded onto the top of the column.[10]

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[9]

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.[3]

Isolation and Purification Workflow

Caption: A step-by-step workflow for the extraction and purification of this compound.

Quantitative Data

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| P388 | Leukemia | 1.5 - 26 | [4] |

| HeLa | Cervical Cancer | ~10 ng/mL | Not specified |

| A2780 | Ovarian Cancer | ~10 ng/mL | Not specified |

Note: ng/mL values are approximately equivalent to nM for this compound (Molar Mass: 408.58 g/mol ).

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[5]

Covalent Binding to α-Tubulin

The primary mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue on α-tubulin, one of the two protein subunits that form microtubules.[4][5]

-

Target Residue: Cysteine-316 (Cys316) of α-tubulin.[5]

-

Reaction Type: Michael-type addition reaction between the α,β-unsaturated lactone of this compound and the sulfhydryl group of Cys316.[5]

This covalent modification is a key feature of this compound's activity and contributes to its potent and irreversible inhibition of tubulin polymerization.[4]

Disruption of Microtubule Dynamics

The covalent binding of this compound to α-tubulin induces conformational changes that disrupt the longitudinal contacts between tubulin dimers, which are essential for the formation of microtubules.[5] This interference with tubulin polymerization leads to:

-

Inhibition of Microtubule Assembly: this compound potently inhibits the formation of new microtubules.[4]

-

Destabilization of Existing Microtubules: It can also promote the disassembly of existing microtubules.[12]

The net effect is a disruption of the dynamic equilibrium of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the M-phase and ultimately triggers apoptosis (programmed cell death).[4]

Signaling Pathway

Caption: The signaling pathway illustrating this compound's covalent binding to α-tubulin and subsequent disruption of microtubule dynamics.

Biosynthesis

This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[12][13] While the specific biosynthetic gene cluster and the detailed enzymatic steps for this compound biosynthesis have not yet been fully elucidated in the scientific literature, it is presumed to be synthesized by a type I PKS.[14]

Further research involving genome mining of this compound-producing Streptomyces strains is required to identify the responsible gene cluster and characterize the enzymes involved in its biosynthesis. This knowledge would be invaluable for biosynthetic engineering efforts to improve this compound production and generate novel analogs.

Conclusion

This compound remains a natural product of significant interest due to its unique chemical structure and potent biological activity. This technical guide has provided a detailed overview of its discovery from Streptomyces, methodologies for its production and purification, and a comprehensive description of its mechanism of action. The covalent modification of α-tubulin by this compound represents a distinct approach to microtubule disruption, offering potential advantages in overcoming resistance to other tubulin-targeting agents. Future research focused on the elucidation of its biosynthetic pathway and the optimization of its production will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 2. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel plant growth regulator produced by Streptomyces sp. NK10958. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]

- 10. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. youtube.com [youtube.com]

- 12. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Pironetin as a Microtubule Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pironetin, a natural product isolated from Streptomyces, has emerged as a potent inhibitor of microtubule polymerization, demonstrating significant antitumor and immunosuppressive activities. Unlike many other microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets α-tubulin, offering a promising avenue for circumventing drug resistance mechanisms associated with β-tubulin mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding site on α-tubulin, quantitative data on its biological activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its biological effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent induction of apoptosis.[1][2][3]

Covalent Binding to α-Tubulin

Initial studies proposed that this compound covalently binds to α-tubulin at the αLys352 residue.[4][5] However, subsequent crystallographic and mass spectrometric analyses have definitively shown that this compound forms a covalent bond with the cysteine residue at position 316 (αCys316) of α-tubulin.[2][5][6] This binding occurs via a Michael-type addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl group of αCys316.[2][6][7] This covalent and irreversible binding is a key feature of this compound's potent inhibitory activity.

The binding of this compound to αCys316 induces a conformational change in α-tubulin, perturbing the T7 loop and helix H8.[2] These structural elements are critical for the longitudinal contacts between tubulin dimers in a protofilament. By disrupting these interactions, this compound effectively blocks the incorporation of new tubulin dimers into the growing microtubule, thereby inhibiting polymerization.[2][7]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays, demonstrating its potent inhibitory effects on both tubulin polymerization and cell proliferation.

Inhibition of Tubulin Polymerization

This compound inhibits the assembly of purified tubulin in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization is in the nanomolar range.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | Tubulin Polymerization | 1.5 - 26 | [8] |

Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents.

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| 3Y1 | Rat Fibroblast | 10 - 20 | ~32 - 64 | [3] |

| HeLa | Cervical Cancer | ~10 | ~32 | [7] |

| A2780 | Ovarian Cancer | ~10 | ~32 | [7] |

| K-NRK | Rat Kidney Fibroblast | ~10 | ~32 | [7] |

| P388 | Murine Leukemia | - | - | [1] |

| HL-60 | Human Leukemia | - | - | [2] |

Note: Conversion from ng/mL to nM is approximated based on the molecular weight of this compound (~312.4 g/mol ).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity as a microtubule polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity or fluorescence.

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Protocol (Turbidity-based):

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

-

Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in a pre-chilled microplate on ice.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9][10]

-

The rate of polymerization and the maximum polymer mass can be determined from the resulting polymerization curves.

Protocol (Fluorescence-based):

-

Follow steps 1 and 2 of the turbidity-based assay.

-

Add a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

-

Add varying concentrations of this compound.

-

Transfer the plate to a fluorometer pre-warmed to 37°C.

-

Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.[3][11]

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS for MTT)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 1000 ng/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of disruption caused by this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (mouse monoclonal)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

-

Fix the cells with -20°C methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[14]

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.[15][16]

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events, culminating in cell death.

Cell Cycle Arrest

Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][17]

Induction of Apoptosis

Prolonged M-phase arrest induced by microtubule-targeting agents like this compound activates the intrinsic apoptotic pathway. This is often associated with the phosphorylation of anti-apoptotic proteins such as Bcl-2 and the activation of caspases, leading to programmed cell death.[2]

Conclusion

This compound represents a unique class of microtubule polymerization inhibitors due to its specific targeting of α-tubulin and its covalent mechanism of action. Its potent antiproliferative activity, even in drug-resistant cell lines, makes it a valuable lead compound for the development of novel anticancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate the therapeutic potential of this compound and its analogs.

References

- 1. Studies of (-)-pironetin binding to α-tubulin: conformation, docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. maxanim.com [maxanim.com]

- 12. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cellproduce.co.jp [cellproduce.co.jp]

- 15. pubcompare.ai [pubcompare.ai]

- 16. youtube.com [youtube.com]

- 17. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pironetin's Disruption of Tubulin Heterodimer Longitudinal Contacts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pironetin, a natural product isolated from Streptomyces sp., has emerged as a potent inhibitor of microtubule polymerization. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets α-tubulin. This in-depth technical guide details the molecular mechanism by which this compound disrupts the longitudinal contacts of tubulin heterodimers, leading to the inhibition of microtubule formation and subsequent cell cycle arrest. We provide a comprehensive overview of the key experimental findings, including quantitative data on its inhibitory activity, detailed experimental protocols for the assays used to elucidate its mechanism, and visual representations of the critical molecular interactions and experimental workflows.

Introduction

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. This compound represents a novel class of microtubule inhibitors due to its exclusive binding to α-tubulin, offering a potential therapeutic avenue for cancers that have developed resistance to β-tubulin targeting agents.[1]

This guide focuses on the core mechanism of this compound's action: the disruption of longitudinal contacts between tubulin heterodimers within a protofilament. We will explore the covalent nature of its binding, the specific conformational changes it induces in α-tubulin, and the experimental evidence that underpins our current understanding.

Mechanism of Action: Covalent Modification and Conformational Perturbation

The primary mechanism of this compound's inhibitory effect on microtubule polymerization involves its covalent binding to a specific residue on α-tubulin, which in turn induces significant conformational changes that are incompatible with the proper assembly of protofilaments.

Covalent Binding to Cysteine 316 of α-Tubulin

X-ray crystallography and mass spectrometry have definitively shown that this compound forms a covalent bond with the thiol group of Cysteine 316 (Cys316) in α-tubulin.[2][3] This reaction is a Michael-type addition, where the electrophilic α,β-unsaturated lactone moiety of this compound is attacked by the nucleophilic cysteine residue.[2] Early studies had suggested a possible interaction with Lysine 352, but subsequent high-resolution structural data confirmed Cys316 as the covalent binding site.[3][4]

Perturbation of the T7 Loop and Helix H8

The covalent adduction of this compound to Cys316 induces a significant conformational change in two critical structural elements of α-tubulin: the T7 loop and the adjacent helix H8 .[3] These regions are located at the longitudinal interface between tubulin dimers and are essential for the head-to-tail association of heterodimers into protofilaments. The binding of this compound causes a disordering of the T7 loop and a partial unwinding of helix H8.[3] This structural perturbation sterically hinders the proper alignment and interaction with the incoming tubulin dimer, thereby preventing the elongation of the protofilament.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Cell Proliferation Inhibition | IC₅₀ | 1.5–26 nM | Various cancer cell lines | [5] |

| IC₅₀ | ~10 ng/mL (~26 nM) | HeLa, A2780, K-NRK | ||

| Tubulin Polymerization | Inhibition | Potent inhibitor of tubulin assembly in vitro | Purified tubulin | [2][5] |

Note: While this compound is known to be a potent inhibitor of in vitro tubulin polymerization, a specific IC₅₀ value from a biochemical assay is not consistently reported across the primary literature. The potent low nanomolar IC₅₀ values in cell-based assays are a strong indicator of its high affinity and efficacy.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical, biophysical, and structural biology techniques. This section provides detailed methodologies for the key experiments cited.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the tubulin solution.

-

Transfer the reaction mixtures to pre-chilled cuvettes.

-

Place the cuvettes in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the steady-state microtubule mass can be determined from these curves.

X-ray Crystallography of the Tubulin-Pironetin Complex

This technique provides a high-resolution three-dimensional structure of this compound bound to the tubulin heterodimer.

Principle: A crystallized complex of tubulin and this compound is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map and build an atomic model of the complex.

Materials:

-

Purified tubulin-pironetin complex

-

Crystallization buffer (e.g., containing PEG, salts, and a specific pH buffer)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

X-ray source (synchrotron or rotating anode)

-

X-ray detector

Procedure (based on the methodology for PDB ID: 5LA6):

-

Protein Complex Formation: Incubate purified tubulin with an excess of this compound to ensure covalent modification.

-

Crystallization:

-

Set up crystallization trials using the vapor diffusion method.

-

Mix the tubulin-pironetin complex solution with the crystallization buffer.

-

Equilibrate the drops against a reservoir containing a higher concentration of the precipitant.

-

Crystals of the tubulin-pironetin complex (PDB: 5LA6) were grown at 20°C using a reservoir solution containing 0.1 M MES pH 6.5, 12% PEG 4000, and 0.2 M ammonium sulfate.[6]

-

-

Data Collection:

-

Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or other cryoprotectants) and flash-cool them in liquid nitrogen.

-

Mount the crystal on a goniometer in the X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known tubulin structure as a search model.

-

Build the atomic model of the tubulin-pironetin complex into the electron density map and refine it to obtain the final structure.

-

Mass Spectrometry for Adduct Identification

This method is used to confirm the covalent binding of this compound to tubulin and to identify the specific amino acid residue involved.

Principle: The tubulin-pironetin complex is proteolytically digested into smaller peptides. The masses of these peptides are then measured with high accuracy using a mass spectrometer. A mass shift corresponding to the mass of this compound on a specific peptide identifies the site of covalent modification.

Materials:

-

Tubulin-pironetin complex

-

Proteolytic enzyme (e.g., trypsin)

-

Urea and other denaturing agents

-

Reducing and alkylating agents (DTT and iodoacetamide)

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Denature the tubulin-pironetin complex (e.g., with urea).

-

Reduce the disulfide bonds with DTT.

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the protein with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Elute the peptides directly into the mass spectrometer.

-

Acquire mass spectra of the peptides (MS1 scan).

-

Select precursor ions for fragmentation (MS2 scan) to obtain sequence information.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database containing the tubulin sequence.

-

Include a variable modification on cysteine residues corresponding to the mass of this compound.

-

Identify the peptide containing the Cys316 residue with the this compound adduct.

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound's action and the general experimental workflows.

Caption: this compound's mechanism of action on α-tubulin.

Caption: Experimental workflow for characterizing this compound's effect on tubulin.

Conclusion

This compound represents a significant departure from traditional microtubule-targeting agents due to its unique binding site on α-tubulin. Its mechanism of action, involving the covalent modification of Cys316 and the subsequent disruption of the T7 loop and helix H8, provides a clear molecular basis for its potent inhibition of microtubule polymerization by directly affecting the longitudinal contacts between tubulin heterodimers. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development. Further exploration of the this compound binding pocket on α-tubulin holds promise for the rational design of novel anticancer therapeutics with improved efficacy and the potential to overcome existing drug resistance mechanisms.

References

- 1. Design and synthesis of this compound analogue/colchicine hybrids and study of their cytotoxic activity and mechanisms of interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Pironetin-Induced G2/M Cell Cycle Arrest: A Technical Guide to the Core Mechanism

Executive Summary: Pironetin is a potent natural product that exhibits significant antitumor activity by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound possesses a unique mechanism of action centered on its covalent binding to α-tubulin. This interaction disrupts microtubule polymerization, preventing the formation of a functional mitotic spindle. The resulting activation of the Spindle Assembly Checkpoint (SAC) halts the cell cycle in mitosis. This technical guide provides an in-depth exploration of this mechanism, including the core signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the segregation of chromosomes during mitosis. Their dynamic nature makes them a key target for anticancer therapies.[1] Microtubule-targeting agents (MTAs) interfere with microtubule dynamics, leading to a mitotic block and subsequent cell death.[1] For years, the focus of MTA development has been on agents that bind to various sites on the β-tubulin subunit. This compound, a polyketide isolated from Streptomyces, represents a paradigm shift as it is the only known natural compound to exclusively target the α-tubulin subunit, offering a potential strategy to overcome resistance mechanisms associated with β-tubulin-targeting drugs.[2][3]

Core Mechanism of Action

Molecular Target: Covalent Modification of α-Tubulin

The primary mechanism of this compound is its direct and covalent interaction with α-tubulin.[4][5] Through a Michael addition reaction, this compound forms a covalent bond with the thiol group of the cysteine-316 (Cys316) residue of α-tubulin.[4][5][6] This binding event occurs within a normally buried hydrophobic pocket.[4]

This covalent modification induces a significant conformational change in the α-tubulin subunit, specifically perturbing the structure of the T7 loop and the adjacent H8 helix .[4][7] These structural elements are critical for forming the longitudinal contacts between tubulin heterodimers that are necessary for protofilament elongation and, consequently, microtubule polymerization.[4][7]

Figure 1: Molecular interaction cascade of this compound with α-tubulin.

Cellular Consequences: G2/M Arrest and Apoptosis

Disruption of Mitotic Spindle and G2/M Arrest

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[2] In the absence of a properly assembled spindle, chromosomes cannot achieve correct bipolar attachment via their kinetochores. This state of improper attachment is detected by a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) .[8][9]

The G2/M Checkpoint Signaling Pathway

The SAC is the central signaling pathway responsible for the this compound-induced G2/M arrest.[8]

-

SAC Activation: Unattached kinetochores serve as platforms for the recruitment and activation of SAC proteins, including Mad2 and BubR1.[8][9]

-

APC/C Inhibition: The activated SAC generates a diffusible inhibitor, the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[8][9]

-

Cyclin B1 Stabilization: The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1, for degradation.[10] By inhibiting the APC/C, this compound treatment leads to the stabilization and accumulation of Cyclin B1.

-

Sustained Cdk1 Activity & Mitotic Arrest: Cyclin B1 is the regulatory partner for Cyclin-Dependent Kinase 1 (Cdk1), the master mitotic kinase.[11][12] The stabilized Cyclin B1 maintains high Cdk1 activity, but because the physical requirements for mitotic progression (i.e., a functional spindle) are not met, the cell arrests in a state of high mitotic kinase activity, effectively trapping it in the M-phase.[11]

Figure 2: Signaling pathway of this compound-induced G2/M arrest.

Induction of Apoptosis

Prolonged arrest in mitosis is a cytotoxic state that ultimately triggers programmed cell death, or apoptosis.[13] While the precise downstream signaling is complex, it involves the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade, leading to the execution of the apoptotic program.

Quantitative Data Analysis

The efficacy of this compound is demonstrated by its potent antiproliferative activity across a range of cancer cell lines and its clear impact on cell cycle distribution.

Table 1: Antiproliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 / Activity Range (ng/mL) | Reference |

| 3Y1 | Rat Fibroblast | 10 - 20 | [14] |

| P388 | Murine Leukemia | 5 - 25 | [14] |

| HL-60 | Human Leukemia | 5 - 25 | |

| K562 | Human Leukemia | 5 - 25 | |

| HeLa | Human Cervical Cancer | 5 - 25 |

IC50 (half-maximal inhibitory concentration) values reflect the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Representative Effect of this compound on Cell Cycle Distribution

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 60% | 25% | 15% |

| This compound (e.g., 20 ng/mL, 24h) | 10% | 5% | 85% |

Data are representative, illustrating the typical shift observed in flow cytometry experiments where this compound causes a dramatic accumulation of cells in the G2/M phase.[14]

Key Experimental Protocols

Elucidating the mechanism of this compound requires a multi-faceted approach combining biochemical and cell-based assays.

References

- 1. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues [mdpi.com]

- 2. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of prunetrin induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell cycle arrest and antitumor activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor properties of natural product Pironetin

An In-depth Technical Guide on the Antitumor Properties of the Natural Product Pironetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a natural product derived from Streptomyces species that has demonstrated significant antitumor properties.[1] As a potent microtubule-targeting agent, it operates via a mechanism distinct from the majority of clinically approved drugs in its class, such as taxanes and vinca alkaloids.[2][3] This distinction presents a promising avenue for overcoming common drug resistance mechanisms in cancer chemotherapy.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against various cancer cell lines, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action: α-Tubulin Covalent Binding

The primary antitumor activity of this compound stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[3] Unlike the vast majority of microtubule inhibitors that target β-tubulin, this compound is the only known natural compound to bind exclusively to α-tubulin.[3][5][6]

The binding mechanism is covalent. This compound, an α,β-unsaturated lactone, acts as a Michael acceptor.[7][8] Through a Michael addition reaction, it forms a covalent bond with the thiol group of Cysteine-316 (Cys316) on the α-tubulin subunit.[6][9][10] While early studies suggested an interaction with Lysine-352, subsequent crystallographic and mass spectrometry data have definitively identified Cys316 as the binding residue.[9][11][12]

This covalent adduction induces a significant conformational change in α-tubulin, specifically perturbing the T7 loop and helix H8.[5][6] These structural elements are crucial for the longitudinal contacts between tubulin heterodimers during microtubule formation.[6] By disrupting these contacts, this compound potently inhibits tubulin polymerization, leading to the disassembly of the mitotic spindle.[5][10] The ultimate downstream effects are cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][4] This apoptotic induction has been associated with the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]

A significant advantage of this unique mechanism is this compound's ability to circumvent drug resistance mediated by the overexpression of P-glycoprotein (Pgp/MDR1), a common efflux pump that removes many β-tubulin targeting agents from cancer cells.[4][5][13]

Caption: this compound's mechanism of action, from covalent binding to apoptosis induction.

Quantitative Antitumor Activity

This compound demonstrates potent antiproliferative activity at nanomolar concentrations across a range of human cancer cell lines.[4] Its efficacy is notably retained in multidrug-resistant (MDR) cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for synthetic (-)-Pironetin and a key analog against various cancer and MDR cell lines.

| Compound | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | U-87 MG (Glioblastoma) | DC-3F (Hamster Fibroblast) | VCRd5L (MDR Hamster Fibroblast) |

| (-)-Pironetin | 80 ± 20 nM | 100 ± 10 nM | 100 ± 10 nM | 30 ± 10 nM | 40 ± 10 nM |

| 2,3-dihydro-3-hydroxythis compound | 300 ± 100 nM | 400 ± 100 nM | 400 ± 100 nM | 200 ± 100 nM | 300 ± 100 nM |

| Data sourced from High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs[4]. Values represent the average ± standard deviation from four independent experiments. |

Additional studies report IC50 values in the range of 1.5–26 nM for M-phase arrest and approximately 10 ng/mL (which corresponds to the low nanomolar range) for inhibiting the proliferation of HeLa and A2780 cells.[1][5]

Detailed Experimental Protocols

Cytotoxicity and Cell Viability Assay

This protocol describes a common method to determine the IC50 of this compound using fluorescent dyes to differentiate between live, dead, and total cells.

Materials:

-

Cancer cell line of interest (e.g., A-549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well, opaque-walled assay plates

-

This compound stock solution (in DMSO)

-

Hoechst 33342 stain (for total cell nuclei)

-

Propidium Iodide (PI) stain (for dead cell nuclei)

-

Phosphate-Buffered Saline (PBS)

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

-

Cell Treatment: Remove the seeding medium and add 100 µL of the this compound dilutions or controls to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Staining: Add Hoechst 33342 and Propidium Iodide to each well at their final working concentrations. Incubate for 15-30 minutes at 37°C, protected from light.

-

Imaging and Analysis: Acquire images using a high-content analyzer or measure fluorescence with a plate reader. The Hoechst stain (blue fluorescence) identifies the total number of cells, while the PI stain (red fluorescence) identifies cells with compromised membranes (dead cells).[14]

-

Calculation: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines the workflow to identify the specific amino acid residue on α-tubulin that covalently binds to this compound.

Caption: Experimental workflow for identifying the this compound binding site on α-tubulin.

Protocol Details:

-

Incubation: Purified tubulin is incubated with this compound. The reaction is often quenched by adding free cysteine to react with any unbound this compound.[5]

-

Digestion: Trypsin is a common protease that cleaves proteins C-terminal to lysine and arginine residues, creating a predictable set of peptides.

-

MS/MS Analysis: In the mass spectrometer, peptides are first measured for their mass-to-charge ratio (MS1). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS). This fragmentation pattern provides the amino acid sequence.

-

Identification: The covalently modified peptide will have a mass equal to the original peptide plus the mass of this compound. Its fragmentation pattern will confirm the sequence and pinpoint the modified residue (Cys316).[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G2/M arrest induced by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound solution

-

PBS, Trypsin

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a set time (e.g., 20-24 hours).[4]

-

Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant (containing floating cells), and centrifuged to form a pellet.

-

Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA and ensure PI only stains DNA.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: The resulting data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2 and M phases have 4N DNA content, and cells in S phase have an intermediate amount. Treatment with this compound will show a significant increase in the population of cells in the G2/M peak compared to the control.[4]

Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxicity Evaluation of C4- and C5-Modified Analogues of the α,β-Unsaturated Lactone of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of C2 functionalized analogs of the α-tubulin-binding natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Unraveling the Pironetin Binding Site on α-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pironetin, a natural product isolated from Streptomyces, has emerged as a potent inhibitor of microtubule polymerization, exhibiting significant antitumor activity. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets the α-tubulin subunit[1][2]. This distinction makes the this compound binding site an attractive and relatively unexplored target for the development of novel anticancer therapeutics, particularly for overcoming drug resistance mechanisms associated with β-tubulin mutations[1][3]. This in-depth technical guide synthesizes the current understanding of the this compound binding site on α-tubulin, detailing the molecular interactions, mechanism of action, and the experimental methodologies employed in its characterization.

The this compound Binding Site: A Tale of Two Residues

The precise identification of the amino acid residue on α-tubulin to which this compound covalently binds has been a subject of investigation, with early evidence pointing to Lys352 and more recent structural studies definitively identifying Cys316 as the binding partner.

Initial studies utilizing biotinylated this compound and systematic alanine scanning suggested that this compound covalently binds to Lys352 of α-tubulin[4][5]. This residue is situated at the entrance of a small pocket on the α-tubulin surface that faces the β-tubulin of the adjacent heterodimer in a microtubule protofilament[4][5]. Molecular docking and dynamics simulations further supported the potential for a covalent adduct to form between the α,β-unsaturated lactone of this compound and the ε-amino group of Lys352 through a Michael addition reaction[6][7][8].

However, subsequent high-resolution X-ray crystallography studies of the tubulin-pironetin complex provided compelling evidence that this compound forms a covalent bond with Cys316 of α-tubulin[3][9][10]. These structural studies revealed that the binding site is a buried pocket within the α-tubulin subunit[9][11]. The covalent linkage occurs via a Michael-type addition between the thiol group of Cys316 and the α,β-unsaturated lactone of this compound[9][10][12]. This covalent modification is crucial for its inhibitory activity[13][14]. The discrepancy with earlier findings might be attributed to the different experimental approaches used, with the crystallographic data providing a more direct and detailed view of the molecular interaction.

Quantitative Analysis of this compound's Biological Activity

This compound demonstrates potent cytotoxic and antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, often in the nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 0.002 | [5] |

| PSN1 | Pancreatic Cancer | 0.003 | [5] |

| A549 | Lung Carcinoma | 0.002 | [5] |

| T98G | Glioblastoma | 15.43 | [5] |

| HeLa | Cervical Cancer | ~0.01 (10 ng/mL) | [2] |

| A2780 | Ovarian Cancer | ~0.01 (10 ng/mL) | [2] |

| K-NRK | Normal Rat Kidney | ~0.01 (10 ng/mL) | [2] |

Mechanism of Action: Disruption of Microtubule Dynamics

This compound's binding to α-tubulin triggers a cascade of events that ultimately inhibit microtubule polymerization and arrest the cell cycle in the M phase[2][4]. The covalent attachment of this compound to Cys316 induces significant conformational changes in α-tubulin[9][11].

Specifically, the binding of this compound perturbs the T7 loop and helix H8 of α-tubulin[9][10]. These structural elements are critical for establishing the longitudinal contacts between tubulin heterodimers within a protofilament[9]. By disrupting these interactions, this compound effectively inhibits the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization[9][15]. This mechanism of destabilizing longitudinal tubulin contacts is functionally analogous to the action of vinca-site agents, although the binding site is distinct[15].

The following diagram illustrates the proposed signaling pathway of this compound's action:

References

- 1. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticancer natural product this compound selectively targets Lys352 of alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies of (-)-pironetin binding to α-tubulin: conformation, docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Pironetin In Vitro Tubulin Polymerization Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pironetin is a potent, naturally occurring small molecule that has garnered significant interest in the field of oncology and cell biology due to its unique mechanism of action as a microtubule-targeting agent. Unlike many other microtubule inhibitors that bind to β-tubulin, this compound is distinguished by its ability to covalently bind to α-tubulin, specifically at the cysteine-316 residue.[1][2] This interaction disrupts the longitudinal contacts between tubulin heterodimers, thereby inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The exploration of α-tubulin as a therapeutic target is a promising avenue for overcoming resistance mechanisms associated with β-tubulin-targeting drugs.[1]

This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound. The described fluorescence-based assay is a robust and sensitive method for quantifying the kinetics of tubulin assembly and assessing the potency of inhibitory compounds.

Mechanism of Action of this compound

This compound exerts its anti-mitotic effects by directly interfering with the dynamics of microtubule formation. The process begins with the binding of this compound to a pocket within the α-tubulin subunit.[3] This is followed by a Michael addition reaction, resulting in the formation of a covalent bond between the α,β-unsaturated lactone of this compound and the thiol group of cysteine-316 on α-tubulin.[1] This irreversible modification induces a conformational change in α-tubulin, disrupting the normal head-to-tail association of tubulin dimers required for protofilament elongation and subsequent microtubule assembly.[1]

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's biological activity. It is important to note that while cellular IC50 values are well-documented, the specific IC50 for the in vitro tubulin polymerization assay is not consistently reported in publicly available literature. The provided cellular data offers a strong indication of its potent anti-proliferative effects.

| Parameter | Value | Cell Line/System | Reference |

| Cell Proliferation IC50 | ~10 ng/mL | HeLa, A2780, K-NRK | [4] |

| Cell Cycle Arrest (G2/M) IC50 | 1.5–26 nM | 3Y1 cells | [1] |

| Observed Effective Concentration | 50 nM | - | [5] |

Experimental Protocols

Fluorescence-Based In Vitro Tubulin Polymerization Assay

This protocol is adapted from established methods for monitoring tubulin polymerization using a fluorescent reporter.[6] The assay measures the increase in fluorescence that occurs when the reporter dye incorporates into newly formed microtubules.

Materials and Reagents:

-

Lyophilized porcine brain tubulin (>99% pure)

-

This compound

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplates

-

Multi-well plate-reading fluorometer with temperature control

Experimental Workflow:

Caption: Tubulin Polymerization Assay Workflow.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

-

Prepare a master mix of the polymerization reaction buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.

-

-

Assay Setup:

-

On ice, add the desired volume of the polymerization reaction buffer master mix to the wells of a pre-chilled 96-well plate.

-

Add the appropriate volume of the this compound working solutions to the corresponding wells. For control wells, add the same volume of buffer with 0.5% DMSO (vehicle control). Include a positive control for inhibition (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) if desired.

-

To initiate the reaction, add the reconstituted tubulin to each well to a final concentration of 2 mg/mL. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of this compound.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro tubulin polymerization assay is a fundamental tool for characterizing the biochemical activity of microtubule-targeting agents like this compound. The detailed protocol and understanding of this compound's unique mechanism of action provide a solid foundation for researchers in drug discovery and chemical biology to further investigate this promising α-tubulin inhibitor and develop novel anticancer therapeutics. The provided information will aid in the design of experiments to elucidate structure-activity relationships, screen for more potent analogs, and contribute to a deeper understanding of microtubule dynamics.

References

- 1. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Pironetin Cytotoxicity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction